3-Allylproline: Chemical Architecture, Synthesis, and Applications in Peptidomimetics
3-Allylproline: Chemical Architecture, Synthesis, and Applications in Peptidomimetics
The following technical guide details the chemical structure, synthesis, and applications of 3-allylproline. It is designed for researchers in medicinal chemistry and peptide science.
Executive Summary
3-Allylproline (3-allyl-pyrrolidine-2-carboxylic acid) is a non-proteinogenic amino acid and a critical scaffold in modern drug design. Unlike its natural counterpart, proline, the introduction of an allyl group at the C3 position imparts unique steric and electronic properties that significantly alter the conformational landscape of the pyrrolidine ring.
Its primary utility lies in peptide stapling and macrocyclization via Ring-Closing Metathesis (RCM). By positioning the reactive alkene at C3, researchers can enforce specific secondary structures (e.g.,
Chemical Architecture & Stereochemistry
Structural Core
The pyrrolidine ring of proline is not planar; it exists in a dynamic equilibrium of "puckered" conformations. The introduction of a substituent at C3 locks this conformation, reducing the entropic penalty upon ligand binding.
-
IUPAC Name: (2S)-3-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid (assuming natural L-proline stereochemistry).
-
Stereocenters: The molecule possesses two chiral centers: C2 (
-carbon) and C3.-
(2S, 3S)-isomer: The allyl group is cis to the carboxylate.
-
(2S, 3R)-isomer: The allyl group is trans to the carboxylate.
-
Conformational Biasing (The "Proline Pucker")
The steric bulk of the C3-allyl group forces the pyrrolidine ring into a specific envelope conformation to minimize 1,2-allylic strain (A(1,2) strain) with the N-substituent or the C2-carboxylate.
-
C3-Substituent Effect: Generally, 3-substituted prolines favor the C3-endo (North) or C3-exo (South) pucker depending on the relative stereochemistry.
-
Trans (2S, 3R) substitution typically favors the C3-exo conformation.
-
Cis (2S, 3S) substitution sterically crowds the
-face, often distorting the pucker to relieve strain, influencing the and torsion angles.
-
Physicochemical Properties (Table 1)
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 155.19 g/mol | |
| pKa (COOH) | ~1.95 | Est. based on Proline (1.99); Allyl is weakly EWG. |
| pKa (NH) | ~10.5 | Est. based on Proline (10.60).[1] |
| LogP | ~0.5 - 0.8 | More lipophilic than Proline (LogP -2.54). |
| Solubility | Water, Methanol, DMSO | HCl salt is highly water-soluble. |
| Reactive Moiety | Terminal Alkene | Suited for Metathesis, Hydroboration, Oxidation. |
Synthesis Strategies
The synthesis of 3-allylproline requires distinguishing the C3 position from the chemically similar C4 and C5 positions. The most robust methods utilize the "Self-Regeneration of Stereocenters" (SRS) or the alkylation of protected pyroglutamates.
Strategic Pathways Diagram
Caption: Comparative synthetic routes. Route A is preferred for scalability; Route B for absolute stereochemical rigidity.
Detailed Protocol: Synthesis via Pyroglutamate Alkylation
This protocol describes the synthesis of (2S,3S)-3-allylproline via the alkylation of N-Boc-pyroglutamic acid ethyl ester. This route is favored for its use of inexpensive starting materials and scalability.
Reagents:
-
(S)-Pyroglutamic acid ethyl ester
-
Di-tert-butyl dicarbonate (
) -
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
Allyl bromide
-
Super-Hydride (
) or Borane-THF ( ) -
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve (S)-pyroglutamic acid ethyl ester (10 mmol) in acetonitrile (50 mL).
-
Add DMAP (0.1 eq) and
(1.2 eq). Stir at RT for 12 h. -
Mechanism:[1][2][3][4] Protection of the lactam nitrogen activates the
-proton (C3 of the ring) for deprotonation by preventing N-deprotonation. -
Workup: Concentrate and purify via silica flash chromatography (Hex/EtOAc).
-
-
Regioselective C3-Alkylation:
-
Cool a solution of N-Boc-pyroglutamate (5 mmol) in anhydrous THF (25 mL) to -78°C under Argon.
-
Add LiHMDS (1.1 eq) dropwise over 15 min. Stir for 30 min to ensure complete enolate formation.
-
Add Allyl bromide (1.2 eq) dropwise.
-
Stir at -78°C for 2 h, then allow to warm to -40°C over 1 h.
-
Critical Control Point: Maintaining low temperature is crucial to prevent over-alkylation or racemization at C2.
-
Quench: Add saturated
solution. Extract with EtOAc.
-
-
Lactam Reduction:
-
Dissolve the alkylated lactam in THF at -78°C.
-
Add
(Super-Hydride) (1.2 eq) to reduce the lactam carbonyl to the hemiaminal. -
Treat with
and to reduce the hemiaminal to the amine (cyclic ether reduction method). -
Alternative: Direct reduction with
can be used but may require rigorous optimization to prevent ring opening.
-
-
Deprotection (Optional for SPPS usage):
-
If free amino acid is required: Treat with TFA/DCM (1:1) for 1 h.
-
If using for SPPS: Saponify the ethyl ester (LiOH, THF/H2O) to yield N-Boc-3-allylproline-OH.
-
Applications in Drug Development[4][5][6]
Ring-Closing Metathesis (RCM) & Peptide Stapling
3-Allylproline is a "stapling point." When incorporated into a peptide sequence at position i and paired with another olefin-bearing amino acid (e.g., O-allyl-serine or another allylproline) at position i+3 or i+4, RCM creates a hydrocarbon brace.
-
Advantage over Linear Peptides:
-
Proteolytic Stability: The macrocycle shields the amide backbone from proteases.
-
Cell Permeability: Constraining the structure often hides polar backbone amides, improving membrane transit.
-
Entropic Pre-organization: The peptide is locked in the bioactive conformation (e.g.,
-helix or -turn).
-
Conformational Decision Tree
Caption: Decision logic for incorporating 3-allylproline into peptide campaigns.
References
-
Karoyan, P., et al. (2013).[5] "3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers." Molecules, 18(2), 2307–2327.[5] Link
-
Holladay, M. W., et al. (1991).[6] "Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline." Journal of Medicinal Chemistry, 34(1), 455–457.[6] Link
-
Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link
-
Miller, S. J., & Grubbs, R. H. (1995). "Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis." Journal of the American Chemical Society, 117(21), 5855–5856. Link
-
Piazzolla, F., et al. (2021). "Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation." Organic Letters, 23. Link
Sources
- 1. datapdf.com [datapdf.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-3-n-propyl-L-proline is a highly favorable, conformationally restricted replacement for methionine in the C-terminal tetrapeptide of cholecystokinin. Stereoselective synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
